molecular formula C21H18N2S2 B14335088 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline CAS No. 102311-94-4

8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline

Cat. No.: B14335088
CAS No.: 102311-94-4
M. Wt: 362.5 g/mol
InChI Key: NKWSJKAXOHHVOU-UHFFFAOYSA-N
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Description

8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is an organic compound derived from the heterocycle quinoline This compound features a unique structure with two quinoline rings connected by a sulfanylpropylsulfanyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline typically involves the following steps:

    Formation of Quinoline Rings: The quinoline rings can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. .

    Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions.

    Linking the Quinoline Rings: The final step involves linking the two quinoline rings through a propylsulfanyl bridge.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is unique due to its dual quinoline structure connected by a sulfanylpropylsulfanyl linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

102311-94-4

Molecular Formula

C21H18N2S2

Molecular Weight

362.5 g/mol

IUPAC Name

8-(3-quinolin-8-ylsulfanylpropylsulfanyl)quinoline

InChI

InChI=1S/C21H18N2S2/c1-6-16-8-3-12-22-20(16)18(10-1)24-14-5-15-25-19-11-2-7-17-9-4-13-23-21(17)19/h1-4,6-13H,5,14-15H2

InChI Key

NKWSJKAXOHHVOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCCCSC3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

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